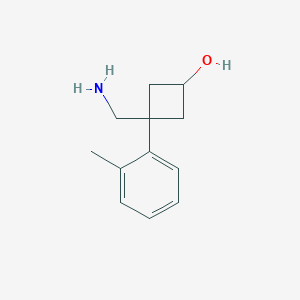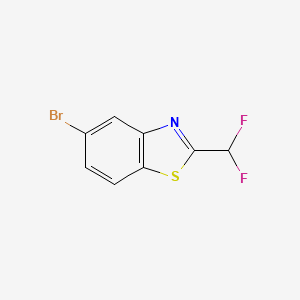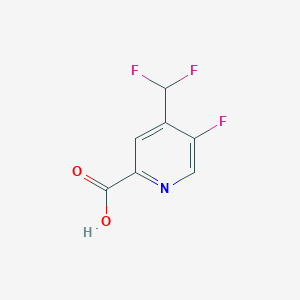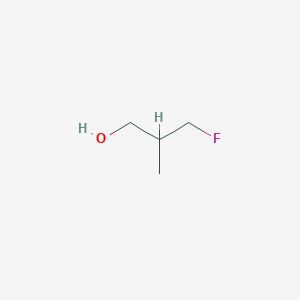![molecular formula C8H14ClNO B13581564 5-Methyl-1-azabicyclo[3.2.1]octan-4-onehydrochloride](/img/structure/B13581564.png)
5-Methyl-1-azabicyclo[3.2.1]octan-4-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-azabicyclo[3.2.1]octan-4-onehydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of the azabicyclo[3.2.1]octane scaffold, which is known for its significant potential in drug discovery and various biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-azabicyclo[3.2.1]octan-4-onehydrochloride typically involves the intramolecular cyclization of suitable precursors. One common method is the cyclization of cyclopentanone derivatives under acidic or basic conditions . The reaction conditions often include the use of catalysts such as palladium or other transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1-azabicyclo[3.2.1]octan-4-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines .
Applications De Recherche Scientifique
5-Methyl-1-azabicyclo[3.2.1]octan-4-onehydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Methyl-1-azabicyclo[3.2.1]octan-4-onehydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and other cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azabicyclo[3.2.1]octane derivatives, such as:
- 2-Azabicyclo[3.2.1]octane
- 8-Azabicyclo[3.2.1]octane
Uniqueness
5-Methyl-1-azabicyclo[3.2.1]octan-4-onehydrochloride is unique due to its specific substitution pattern and the resulting biological activities.
Propriétés
Formule moléculaire |
C8H14ClNO |
|---|---|
Poids moléculaire |
175.65 g/mol |
Nom IUPAC |
5-methyl-1-azabicyclo[3.2.1]octan-4-one;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c1-8-3-5-9(6-8)4-2-7(8)10;/h2-6H2,1H3;1H |
Clé InChI |
PCPDNZSSPNIXNM-UHFFFAOYSA-N |
SMILES canonique |
CC12CCN(C1)CCC2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B13581495.png)
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B13581498.png)
![4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride](/img/structure/B13581519.png)

![N-cyclopropyl-2,3,4,5,6-pentafluoro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B13581531.png)

amine](/img/structure/B13581541.png)
![1-[(ethylcarbamoyl)amino]-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13581542.png)

![5-Oxa-2-azaspiro[3.4]octan-6-one](/img/structure/B13581547.png)

![3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoicacid](/img/structure/B13581552.png)
